Bienvenue dans la boutique en ligne BenchChem!

YCW-E11

Bcl-2 Mcl-1 Apoptosis

YCW-E11 (CAS 1519043-97-0) is a unique dual Bcl-2/Mcl-1 inhibitor (Ki=0.83 μM and 0.33 μM), designed to overcome Mcl-1-mediated resistance to Bcl-2-selective agents like venetoclax. Unlike single-target probes (e.g., ABT-737, S63845), YCW-E11 provides a consolidated tool to simultaneously interrogate both anti-apoptotic pathways in a single molecular entity, reducing experimental variability. Ideal for studying mitochondrial apoptosis in leukemia models (e.g., HL-60) and for use as a benchmark in dual inhibitor development. Essential for labs investigating Bcl-2 family interplay. Request pricing and availability for your research.

Molecular Formula C25H21Cl2N3O6S2
Molecular Weight 594.5 g/mol
Cat. No. B15293299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYCW-E11
Molecular FormulaC25H21Cl2N3O6S2
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(SC=C2)S(=O)(=O)NCCNC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC4=CC(=C(C=C4)O)O
InChIInChI=1S/C25H21Cl2N3O6S2/c26-15-11-16(27)13-17(12-15)30-25(33)28-8-9-29-38(34,35)24-20(7-10-37-24)19-3-1-2-4-23(19)36-18-5-6-21(31)22(32)14-18/h1-7,10-14,29,31-32H,8-9H2,(H2,28,30,33)
InChIKeyWGQUHJXSXSEWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YCW-E11 Procurement Guide: Dual Bcl-2/Mcl-1 Inhibitor for Apoptosis Research


YCW-E11 (CAS 1519043-97-0) is a synthetic small-molecule inhibitor targeting the antiapoptotic Bcl-2 family proteins, specifically Bcl-2 and Mcl-1. It belongs to the 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide class and was developed through structure-based optimization of a micromolar lead [1]. YCW-E11 exhibits sub-micromolar binding affinities to both Bcl-2 (Ki=0.83 μM) and Mcl-1 (Ki=0.33 μM), and induces apoptosis via the mitochondrial pathway in tumor cells [2].

YCW-E11: Why Generic Bcl-2 Inhibitors Cannot Replace Dual Bcl-2/Mcl-1 Targeting


YCW-E11 occupies a distinct niche in apoptosis research due to its balanced dual inhibition of Bcl-2 and Mcl-1. Single-target Bcl-2 inhibitors like ABT-737 (EC50 30.3 nM for Bcl-2, no Mcl-1 activity) and venetoclax (Bcl-2 selective, no Mcl-1 activity) are ineffective against tumors with Mcl-1 overexpression—a common resistance mechanism . Conversely, selective Mcl-1 inhibitors (e.g., S63845) lack Bcl-2 blockade. YCW-E11 provides a single molecular tool to simultaneously interrogate both pathways, avoiding the experimental variability and synergy uncertainty of combining separate inhibitors [1].

YCW-E11: Quantitative Differentiation Data Against Comparators


YCW-E11 Dual Bcl-2/Mcl-1 Inhibition vs. Single-Target Inhibitors ABT-737 and Venetoclax

YCW-E11 exhibits balanced sub-micromolar binding to both Bcl-2 (Ki=0.83 μM) and Mcl-1 (Ki=0.33 μM) [1]. In contrast, the BH3 mimetic ABT-737 is a potent Bcl-2 inhibitor (EC50=30.3 nM) but shows no measurable activity against Mcl-1 . Similarly, the FDA-approved venetoclax (ABT-199) selectively inhibits Bcl-2 (Ki<0.01 nM) with negligible Mcl-1 affinity. This dual-target profile enables YCW-E11 to induce apoptosis in cancer cells where Mcl-1 mediates resistance to single-agent Bcl-2 blockade.

Bcl-2 Mcl-1 Apoptosis

YCW-E11 Mcl-1 Affinity Improvement Over Lead Compound

Through scaffold-hopping optimization from a phenyltetrazole/hydrazinecarbothioamide lead, YCW-E11 achieved a 9-fold improvement in Mcl-1 binding affinity. The initial virtual screening hit showed Ki=3 μM for Mcl-1, whereas YCW-E11 exhibits Ki=0.33 μM [1]. This optimization involved replacing the core with a 3-phenylthiophene-2-sulfonamide moiety and extensive structure-activity relationship (SAR) exploration across 82 compounds.

Mcl-1 Lead Optimization Scaffold Hopping

YCW-E11 Structural Determinants: 3-Phenylthiophene-2-sulfonamide Core

YCW-E11 features a 3-phenylthiophene-2-sulfonamide core, a scaffold distinct from known Bcl-2 inhibitors like ABT-737 (acylsulfonamide) and navitoclax (sulfonamide) [1]. This core was identified via scaffold-hopping and is essential for sub-micromolar Mcl-1 affinity. The 3-phenyl substitution pattern and the urea linker contribute to selective dual Bcl-2/Mcl-1 binding [2].

Thiophene-2-sulfonamide SAR Scaffold

YCW-E11 Binds BH3 Groove of Bcl-xL Similarly to ABT-737

2D 1H-15N HSQC NMR experiments demonstrate that YCW-E11 binds to the BH3-binding groove of Bcl-xL in a manner comparable to ABT-737 [1]. Chemical shift perturbations induced by YCW-E11 align closely with those caused by ABT-737, confirming that YCW-E11 acts as a bona fide BH3 mimetic [2].

NMR Binding Mode BH3 Mimetic

YCW-E11 Tumor Cell Cytotoxicity (IC50 <10 μM) in HL-60 Leukemia Cells

YCW-E11 demonstrates clear cytotoxicity in HL-60 promyelocytic leukemia cells with an IC50 value below 10 μM [1]. This level of activity is comparable to other optimized compounds in the 3-phenylthiophene-2-sulfonamide series (IC50 <10 μM) and represents a significant improvement over the initial lead, which lacked measurable cytotoxicity [2].

Cytotoxicity IC50 HL-60

YCW-E11 Mitochondrial Apoptosis Induction via Caspase Activation

YCW-E11 induces apoptosis through the mitochondrial (intrinsic) pathway, as evidenced by cytochrome c release, caspase-3/7 activation, and PARP cleavage in HL-60 cells [1]. The apoptotic response is blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming caspase dependence [2].

Mitochondrial pathway Caspase Apoptosis

YCW-E11 Optimal Use Cases in Cancer Research and Drug Discovery


Investigating Mcl-1-Mediated Resistance to Bcl-2 Inhibitors

Use YCW-E11 to dissect the role of Mcl-1 in conferring resistance to Bcl-2-selective agents like venetoclax or ABT-737. In co-culture or xenograft models where Mcl-1 is upregulated, YCW-E11 maintains pro-apoptotic activity due to its dual Bcl-2/Mcl-1 inhibition [1].

Structure-Activity Relationship (SAR) Studies on Dual Bcl-2/Mcl-1 Inhibitors

YCW-E11 serves as a benchmark compound for developing next-generation dual inhibitors. Its 3-phenylthiophene-2-sulfonamide core and sub-micromolar Ki values provide a validated starting point for further optimization [2].

Mechanistic Apoptosis Assays in Leukemia Cell Lines

Employ YCW-E11 in HL-60 or other leukemia cell lines to study mitochondrial apoptosis. The compound's well-characterized binding mode (BH3 mimetic) and caspase-dependent killing make it ideal for pathway analysis and combination therapy screens [3].

Chemical Probe for Bcl-2/Mcl-1 Biology in Academic Research

As a research-grade inhibitor with published SAR and binding data, YCW-E11 is suited for academic labs investigating the interplay between Bcl-2 family members. Its dual activity allows simultaneous interrogation of two major anti-apoptotic nodes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for YCW-E11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.